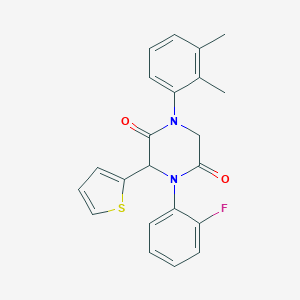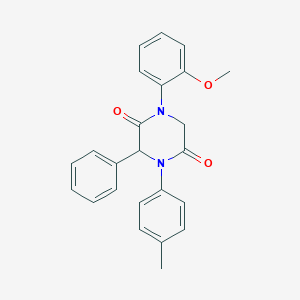
4-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a kinase inhibitor that targets specific enzymes involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
4-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are enzymes involved in the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways, respectively. By inhibiting these enzymes, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels that supply nutrients to cancer cells. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is its specificity for BTK and ITK enzymes, which reduces the risk of off-target effects and toxicity. However, this compound has a short half-life, which may limit its effectiveness in clinical settings. Additionally, more research is needed to determine the optimal dosing and treatment schedule for this compound.
Direcciones Futuras
Future research on 4-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione could focus on optimizing its pharmacokinetics and pharmacodynamics to increase its efficacy and reduce its toxicity. Additionally, further studies could investigate the potential of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapies. Finally, more research is needed to understand the mechanisms of resistance to this compound and develop strategies to overcome it.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its specificity for BTK and ITK enzymes reduces the risk of off-target effects and toxicity, and it has been shown to enhance the activity of other cancer treatments. However, more research is needed to optimize its pharmacokinetics and pharmacodynamics, determine the optimal dosing and treatment schedule, and investigate its potential in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of 4-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves several steps, including the reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzaldehyde to form a Schiff base, which is then reacted with 4-methylphenylhydrazine to form a hydrazone. The resulting hydrazone is then cyclized with phosgene to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in the signaling pathways that promote cancer cell survival and growth.
Propiedades
Fórmula molecular |
C26H26N2O3 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-5-10-21(11-6-17)27-16-24(29)28(22-12-7-18(2)19(3)15-22)25(26(27)30)20-8-13-23(31-4)14-9-20/h5-15,25H,16H2,1-4H3 |
Clave InChI |
DTFRYUUSCRADRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242334.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)

![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)

